molecular formula C14H11IO2 B8171693 4-((4-Iodophenoxy)methyl)benzaldehyde

4-((4-Iodophenoxy)methyl)benzaldehyde

Cat. No.: B8171693
M. Wt: 338.14 g/mol
InChI Key: HNOLEJVXEUESLF-UHFFFAOYSA-N
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Description

4-((4-Iodophenoxy)methyl)benzaldehyde is a benzaldehyde derivative featuring a para-iodophenoxymethyl substituent. Its molecular formula is C₁₄H₁₁IO₂, with a molecular weight of 337.10 g/mol. This compound is primarily utilized as a precursor in radiopharmaceutical synthesis, particularly for ¹⁸F-labeling via nucleophilic substitution reactions targeting the iodine atom . Challenges in its synthesis include difficulties in obtaining intermediates, such as the hydroxyethoxy derivative, which led to the adoption of alternative methods using silver p-toluenesulfonate to achieve a 57% yield for its tosylate precursor .

Properties

IUPAC Name

4-[(4-iodophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLEJVXEUESLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Iodophenoxy)methyl)benzaldehyde typically involves the reaction of 4-iodophenol with benzyl chloride under basic conditions to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods

While specific industrial production methods for 4-((4-Iodophenoxy)methyl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-Iodophenoxy)methyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium or copper.

Major Products Formed

    Oxidation: 4-((4-Iodophenoxy)methyl)benzoic acid

    Reduction: 4-((4-Iodophenoxy)methyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-((4-Iodophenoxy)methyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Iodophenoxy)methyl)benzaldehyde depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the iodine atom is replaced by a nucleophile, facilitated by the catalyst, leading to the formation of new carbon-nucleophile bonds .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: The bulky iodophenoxy group in the target compound reduces solubility in polar solvents compared to smaller substituents (e.g., hydroxy or methoxy). This steric hindrance also impacts reactivity in nucleophilic substitution reactions .
  • Synthesis Challenges: The target compound’s synthesis requires alternative pathways due to intermediate instability, unlike 4-hydroxybenzaldehyde, which is synthesized via straightforward methods like formylation of phenol .
  • Toxicity: 4-(Bromomethyl)benzaldehyde exhibits higher toxicity, necessitating stringent safety protocols, whereas the iodophenoxy derivative’s toxicological profile remains less studied .

Physicochemical Properties

  • Melting Points: 4-Hydroxybenzaldehyde: 115–117°C . Bromophenyl imine derivative (analogue): 222–224°C . Data for the iodophenoxy compound is unreported but expected to be higher due to iodine’s polarizability.
  • Spectroscopic Features: The iodophenoxy group in the target compound introduces distinct IR absorptions (C-I stretch ~500 cm⁻¹) and downfield shifts in ¹H NMR due to electron-withdrawing effects . 4-Hydroxybenzaldehyde shows strong O-H stretching (~3200 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) in IR .

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